molecular formula C8H15N3O B13102964 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one CAS No. 877-54-3

4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one

Cat. No.: B13102964
CAS No.: 877-54-3
M. Wt: 169.22 g/mol
InChI Key: QIWCIFXYGMXGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between butylamine and a suitable dihydropyrimidine precursor in the presence of a catalyst can yield the desired compound. The reaction conditions typically include controlled temperature, pressure, and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in high quantities. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Scientific Research Applications

4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of antiviral, anticancer, and antimicrobial agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and preventing the progression of a disease.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one include other pyrimidine derivatives such as:

  • 4-amino-1-methyl-5,6-dihydropyrimidin-2(1H)-one
  • 4-amino-1-ethyl-5,6-dihydropyrimidin-2(1H)-one
  • 4-amino-1-propyl-5,6-dihydropyrimidin-2(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific butyl substitution, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness can be exploited in designing new compounds with tailored activities for specific applications.

Properties

CAS No.

877-54-3

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-butyl-4-imino-1,3-diazinan-2-one

InChI

InChI=1S/C8H15N3O/c1-2-3-5-11-6-4-7(9)10-8(11)12/h2-6H2,1H3,(H2,9,10,12)

InChI Key

QIWCIFXYGMXGGC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(=N)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.